molecular formula C22H24N4O5S B14085070 5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14085070
M. Wt: 456.5 g/mol
InChI Key: DFINJOFCTCSTNQ-UHFFFAOYSA-N
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Description

5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a morpholine sulfonyl group, and a hydroxy-dimethylphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Hydroxy-Dimethylphenyl Group: This step involves the reaction of the pyrazole intermediate with 2-hydroxy-3,5-dimethylbenzaldehyde in the presence of a suitable catalyst.

    Attachment of the Morpholine Sulfonyl Group: The final step involves the sulfonylation of the pyrazole derivative with morpholine-4-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy-dimethylphenyl group may interact with enzymes or receptors, while the morpholine sulfonyl group can enhance its solubility and bioavailability. The pyrazole ring may play a role in stabilizing the compound and facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide: Lacks the morpholine sulfonyl group.

    N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide: Lacks the hydroxy-dimethylphenyl group.

    5-(2-hydroxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide: Lacks the dimethyl groups on the phenyl ring.

Uniqueness

The presence of both the hydroxy-dimethylphenyl group and the morpholine sulfonyl group in 5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide makes it unique. This combination of functional groups provides the compound with distinct chemical properties, such as enhanced solubility, stability, and potential biological activity.

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

3-(2-hydroxy-3,5-dimethylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O5S/c1-14-11-15(2)21(27)18(12-14)19-13-20(25-24-19)22(28)23-16-3-5-17(6-4-16)32(29,30)26-7-9-31-10-8-26/h3-6,11-13,27H,7-10H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

DFINJOFCTCSTNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C

Origin of Product

United States

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